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Compound Focus: Rocbrutinib

CAS No.: 2485861-07-0

Cat. No.: S12860587

Rocbrutinib Profile and Mechanism of Action

Table 1: Rocbrutinib Drug Profile Summary

Feature Description

Generic Name Rocbrutinib (formerly LP-168) [1] [2]

Modality Small Molecule [2]

Molecular Formula C42H51NgO5 [2]

Molecular Weight 761.928 g/mol [2]

Primary Target Bruton's Tyrosine Kinase (BTK) [1]

Binding Mechanism Dual covalent and non-covalent binding [1]

Key Development Stage Phase 1 Clinical Trials (for B-cell cancers) [1] [2]

Rocbrutinib is a next-generation BTK inhibitor designed to address a key challenge of resistance mutations

that arise from continuous BTK inhibitor therapy [1]. Its unique dual-binding mechanism allows it to inhibit
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both wild-type BTK and BTK with common resistance mutations [1] [3]:

e Covalent Binding: Binds irreversibly to the C481S mutation site, a common resistance mutation for
first-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) [1].

¢ Non-Covalent Binding: Binds reversibly to BTK with non-C481 mutations, such as the T474
gatekeeper mutation, which is associated with resistance to non-covalent BTK inhibitors like
pirtobrutinib [1] [3].

The following diagram illustrates how Rocbrutinib overcomes different resistance mechanisms compared to

other BTK inhibitors.
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Preclinical and Clinical Efficacy Data

Early-phase clinical trials show promising results for Rocbrutinib in treating relapsed/refractory B-cell

cancers, particularly in patients who have developed resistance to prior BTK inhibitors.

Table 2: Summary of Phase 1 Clinical Trial Results (ASH 2024) [1]

Parameter Result | Observation

Trial Population 50 patients with relapsed/refractory B-cell cancers (47 with CLL)
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Parameter Result | Observation

Prior Therapies All patients had prior covalent BTKi; some had prior non-covalent
BTKi

Dosing 150 mg to 300 mg (dose escalation)

18-Month Progression-Free 69% (all CLL patients)

Survival (PFS)

18-Month PFS (=200 mg dose) 7%

Overall Response Rate (with 78% (in patients with key BTKi binding site mutations)
mutations)

Common Side Effects (>20%) Nausea, constipation, headache, abdominal pain, cough,

diarrhea, dizziness, fatigue

General Guidance for Binding Assay Strategies

While specific proprietary protocols for Rocbrutinib are not published, researchers can characterize its
binding using established methods adapted for BTK inhibitors. Here is a generalized workflow and key

considerations.
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Key Assay Types and Methodologies

e Cell Viability and Proliferation Assays

o Principle: Measures the metabolic activity of living cells as a proxy for viability and proliferation
in response to drug treatment. Rocbrutinib's efficacy can be tested in various B-cell cancer cell
lines, including those expressing BTK resistance mutations (e.g., C481S, T474l) [1].

o Example Protocol (MTT Assay) [4]:

= Cell Plating: Plate cells in a 96-well plate and allow to adhere.
= Treatment: Add Rocbrutinib at a range of concentrations (e.g., 1 nM to 10 uM). Include
controls (vehicle-only and a positive control like a known BTKi).
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= Incubation: Incubate for a predetermined time (e.g., 48-72 hours) at 37°C.

= MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4
hours at 37°C to allow formazan crystal formation.

= Solubilization: Carefully remove the media and add an MTT solvent (e.g., acidified
isopropanol) to dissolve the crystals.

= Absorbance Measurement: Shake the plate and measure the absorbance at 570 nm,
with a reference wavelength of 630 nm. Correct absorbance by subtracting background.

= Data Analysis: Calculate percentage viability relative to the vehicle control. Generate
dose-response curves to determine the 1Cgq value.

e Investigating Combination Strategies

o Principle: Genome-wide CRISPR/Cas9 knockout screens can identify genes whose loss
creates synthetic lethality with Rocbrutinib, revealing promising combination therapy partners
[5].

o Application for Rocbrutinib: A such screen identified BCL2 as a top hit, suggesting that
combining Rocbrutinib with a BCL2 inhibitor (like venetoclax) could be highly effective. This
combination has shown "very exciting preclinical efficacy” and is a candidate for clinical trials

[5].

Future Research Directions

The development of Rocbrutinib is ongoing. Key areas of future research include [1] [3] [5]:

e Dose Optimization: Further clinical trials to determine the optimal therapeutic dose.

e Combination Therapies: Exploring Rocbrutinib in combination with other agents, such as BCL2
inhibitors, to enhance efficacy and potentially allow for fixed-duration treatment courses.

¢ Treatment Sequencing: Determining the ideal place for Rocbrutinib in the treatment sequence,
potentially after failure of both covalent and non-covalent BTK inhibitors.

e Exploration of Other Malignancies: Investigating its efficacy in other B-cell malignancies beyond
CLL and Mantle Cell Lymphoma.
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covalent-non-covalent-binding-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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